molecular formula C10H8BrFO2 B14024312 trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid

trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid

Cat. No.: B14024312
M. Wt: 259.07 g/mol
InChI Key: UGCIWWFJQQRKOR-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid is a cyclopropane-containing compound characterized by a bromo and fluoro substituent on the aromatic ring. The cyclopropane scaffold confers structural rigidity, which enhances binding affinity to biological targets such as enzymes and receptors. Its synthesis typically involves cyclopropanation strategies, such as the use of sulfoxonium ylides or transition metal catalysts, followed by functional group transformations to introduce the bromo and fluoro substituents .

Properties

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

(1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m1/s1

InChI Key

UGCIWWFJQQRKOR-RQJHMYQMSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC(=C(C=C2)Br)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

General Approach

The synthesis of trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid generally follows the classical cyclopropanation of substituted styrenes or phenyl derivatives with diazo compounds or ylide reagents, followed by hydrolysis to yield the carboxylic acid. However, for this specific compound, the presence of both bromine and fluorine substituents on the phenyl ring requires careful selection of reaction conditions to maintain regio- and stereochemical integrity.

Cyclopropanation of Substituted Styrenes

  • Starting Materials:

    • 4-Bromo-3-fluorostyrene or corresponding substituted benzyl halides
    • Diazo compounds such as ethyl diazoacetate or diazoethylacetate
    • Alternatively, sulfoxonium ylides generated in situ from ylide precursors and bases
  • Reaction Conditions:

    • Use of polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran)
    • Temperature control between 20 °C and 60 °C to optimize stereoselectivity
    • Reaction times ranging from 20 minutes to 1 hour or longer depending on scale and catalyst system
  • Stereochemical Control:

    • Employing chiral catalysts such as Rhodium(II) complexes or chiral sulfides to favor the trans isomer
    • Avoiding diazo compounds that produce significant cis isomers or hazardous byproducts
    • Use of sulfoxonium ylide chemistry has been shown to provide trans-selective cyclopropanation without genotoxic byproducts.

Hydrolysis and Isolation

  • The cyclopropane ester intermediate (e.g., ethyl trans-2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylate) is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • Typical hydrolysis conditions: reflux with aqueous sodium hydroxide or sulfuric acid followed by acidification to precipitate the acid.
  • Purification by recrystallization from hot water or organic solvents (ethyl acetate/hexane mixtures) to isolate the trans isomer with high purity.
  • Confirmation of stereochemistry by NMR and X-ray crystallography is recommended.

Detailed Reaction Scheme Example

Step Reagents & Conditions Outcome Notes
1 4-Bromo-3-fluorostyrene + ethyl diazoacetate, Rh(II) catalyst, THF, 30-60 °C, 1 h Formation of cis/trans ethyl 2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylate mixture Moderate stereoselectivity; trans isomer major
2 Hydrolysis: NaOH (aq), reflux 2-4 h Conversion to trans-2-(4-bromo-3-fluorophenyl)cyclopropanecarboxylic acid Acidification to precipitate product
3 Recrystallization: hot water or ethyl acetate/hexane Purification and isolation of trans isomer Confirm purity by NMR, HPLC

Alternatively, sulfoxonium ylide-based cyclopropanation avoids diazo reagents:

Step Reagents & Conditions Outcome Notes
1 4-Bromo-3-fluorostyrene + sulfoxonium ylide precursor + base, polar aprotic solvent, 20-60 °C, 1 h Highly trans-selective cyclopropanation Minimal cis isomer, safer reagents
2 Hydrolysis as above Pure trans acid isolated Scalable for industrial use

Analytical and Purity Confirmation Methods

Research Outcomes and Observations

  • The sulfoxonium ylide method provides a safer, more environmentally friendly alternative to diazo compounds, reducing toxic byproducts and improving stereoselectivity toward the trans isomer.
  • The presence of fluorine at the 3-position and bromine at the 4-position on the phenyl ring influences electronic properties and reactivity, requiring careful optimization of reaction temperature and catalyst choice.
  • Hydrolysis and recrystallization protocols are crucial to achieve high purity and yield of the trans acid, with yields typically reported in the range of 60-85% depending on scale and method.
  • Analytical data consistently show that the trans isomer exhibits distinct NMR and chromatographic profiles, facilitating quality control in research and industrial settings.

Summary Table of Key Data

Parameter Value / Condition Notes
Molecular Formula C10H8BrFO2 Confirmed by MS and elemental analysis
Molecular Weight 259.07 g/mol Calculated
Cyclopropanation Reagents Ethyl diazoacetate or sulfoxonium ylide Ylide preferred for safety and selectivity
Solvent THF, DMF, or other polar aprotic Influences stereoselectivity
Temperature 20–60 °C Optimal range for trans selectivity
Reaction Time 20 min – 1 h Depends on reagent and scale
Hydrolysis NaOH (aq) or H2SO4 (aq), reflux Converts ester to acid
Purification Recrystallization Hot water or organic solvents
Stereochemistry trans (1S,2S) Confirmed by NMR, X-ray
Yield 60–85% Varies by method and scale

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed cross-coupling reactions:

Suzuki Coupling

  • Reagents : Pd(PPh₃)₄, arylboronic acid, base (Na₂CO₃)

  • Conditions : 80–100°C, DME/H₂O solvent

  • Outcome : Replacement of bromine with aryl/heteroaryl groups .

Substrate Coupling Partner Product Yield
Bromophenyl derivativePhenylboronic acidBiphenylcyclopropanecarboxylic acid70–85%
Bromophenyl derivativePyridylboronic acidHeteroarylphenylcyclopropanecarboxylic acid65–78%

Sonogashira Coupling

  • Reagents : PdCl₂(PPh₃)₂, CuI, alkyne

  • Conditions : Room temperature, THF/Et₃N

  • Outcome : Introduction of alkynyl groups .

Functional Group Transformations

The carboxylic acid moiety undergoes typical derivatization reactions:

Esterification

  • Reagents : ROH (e.g., ethanol), H⁺ (H₂SO₄) or DCC/DMAP

  • Conditions : Reflux, 12–24 hours

  • Example : Conversion to ethyl ester (e.g., trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester) .

Amide Formation

  • Reagents : Amine (e.g., NH₃, RNH₂), coupling agents (EDC/HOBt)

  • Conditions : Room temperature, DMF or CH₂Cl₂

  • Outcome : Cyclopropane carboxamides .

Nucleophilic Substitution

The bromine atom undergoes substitution under SNAr (nucleophilic aromatic substitution) conditions:

  • Reagents : NaNH₂, amines (e.g., morpholine)

  • Conditions : 120°C, DMF

  • Outcome : Replacement of bromine with nucleophiles (e.g., amines).

Entry Nucleophile Product Yield
1Morpholine3-Fluoro-4-morpholinophenylcyclopropanecarboxylic acid55%
2Piperidine3-Fluoro-4-piperidinophenylcyclopropanecarboxylic acid50%

Oxidation

  • Reagents : KMnO₄ or CrO₃

  • Conditions : Acidic or neutral aqueous media

  • Outcome : Limited utility due to cyclopropane ring strain; partial decomposition observed.

Reduction

  • Reagents : LiAlH₄ or BH₃·THF

  • Conditions : Anhydrous THF, 0°C to RT

  • Outcome : Reduction of carboxylic acid to alcohol (low yield due to steric hindrance).

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven reactions under specific conditions:

  • Acid-Catalyzed Opening : H₂SO₄ or HCl in MeOH leads to β-arylpropanoic acid derivatives .

  • Thermal Rearrangement : Heating above 200°C induces ring opening to form alkenes .

Stereochemical Considerations

The trans-configuration of the cyclopropane ring influences reactivity:

  • Enantioselective Synthesis : Chiral resolution via diastereomeric amide formation (e.g., using (R)-phenylglycinol) .

  • Catalytic Asymmetric Cyclopropanation : Chiral Cu catalysts yield enantiomerically pure products (>90% ee) .

Scientific Research Applications

Trans-2-(4-bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid is a cyclopropane derivative with bromine and fluorine substituents on the phenyl ring, possessing a molecular formula of C10H8BrFO2C_{10}H_8BrFO_2 and a molecular weight of approximately 259.07 g/mol. The compound's unique cyclopropane structure contributes to its chemical properties and potential applications in medicinal chemistry and materials science. Research suggests it exhibits biological activity relevant for therapeutic applications, with its halogenated structure enabling interactions with biological systems, potentially influencing enzyme and receptor activities.

Scientific Research Applications

  • Medicinal Chemistry The compound can serve as a model for studying the effects of similar halogenated cyclopropane derivatives in biological research, particularly in the exploration of anti-inflammatory or anticancer properties.
  • Enzyme and Receptor Interaction Studies The presence of bromine and fluorine atoms significantly influences its interaction profile, potentially modulating biological responses. These studies are crucial for understanding how structural modifications can affect the biological activity of similar compounds.
  • Synthesis The synthesis of this compound typically involves cyclopropanation reactions.

Mechanism of Action

The mechanism of action of trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive moiety, facilitating covalent bonding with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of trans-cyclopropanecarboxylic acid derivatives are highly dependent on aryl substituents. Key analogues include:

Compound Name Substituents Biological Target Key Findings
trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid Pyridin-3-yl NAMPT enzyme Potent NAMPT inhibitor (IC₅₀ = 5 nM); fragment-based optimization enhanced activity .
trans-2-(3′-fluoro-[1,1′-biphenyl]-3-yl)cyclopropanecarboxylic acid (Compound 9f) 3′-fluoro-biphenyl O-Acetylserine sulfhydrylase Demonstrated 90% enzyme inhibition at 10 μM; NMR data (δH = 7.25–7.45 ppm) confirmed structural stability .
trans-2-(p-trifluoromethylphenyl)cyclopropanecarboxylic acid p-CF₃ Cytochrome P450 High metabolic stability (t₁/₂ > 6 h in liver microsomes) due to electron-withdrawing CF₃ group .
trans-2-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid 4-OCF₃ Research probe Solubility = 10 mM in DMSO; molecular weight = 246.19 g/mol .

Key Observations :

  • Electron-withdrawing groups (e.g., Br, F, CF₃) improve metabolic stability by reducing oxidative metabolism .
  • Heterocyclic substituents (e.g., pyridin-3-yl) enhance target engagement via π-π stacking interactions with enzymes like NAMPT .
Pharmacological Activity
  • NAMPT Inhibition : trans-2-(pyridin-3-yl) analogues exhibit superior potency compared to bromo/fluoro derivatives, suggesting that nitrogen-containing aromatics optimize enzyme binding .
  • H3 Receptor Antagonism: Imidazole-substituted derivatives (e.g., trans-2-(1-triphenylmethyl-1H-imidazol-4-yl)cyclopropanecarboxylic acid) show nanomolar affinity for H3 receptors, whereas bromo/fluoro derivatives lack this activity .
Metabolic Stability
  • The bromo/fluoro-substituted compound undergoes slower hepatic degradation compared to unsubstituted cyclopropanecarboxylic acids. For example, cyclopropanecarboxylic acid-1-14C is metabolized to β-hydroxybutyric acid within 2 h in microbial models, while halogenated derivatives show delayed degradation .
  • In contrast, trifluoromethyl-substituted analogues exhibit even greater stability due to resistance to cytochrome P450-mediated oxidation .
Stereochemical Considerations

The trans configuration is critical for activity. For example, the (S,S)-enantiomer of trans-2-(p-CF₃-phenyl)cyclopropanecarboxylic acid shows 99.3% enantiomeric excess and superior target selectivity compared to cis isomers .

Biological Activity

trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid is a cyclopropane derivative characterized by a unique combination of bromine and fluorine substituents on its phenyl ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of therapeutic applications.

  • Molecular Formula : C10_{10}H8_{8}BrF O2_{2}
  • Molecular Weight : Approximately 259.07 g/mol
  • CAS Number : 2035422-03-6
  • IUPAC Name : Rel-(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

The halogenated structure of this compound enhances its reactivity and interaction with biological systems, making it a candidate for further research in pharmacology and biochemistry.

Biological Activity

Research indicates that this compound exhibits various biological activities. The halogen substituents (bromine and fluorine) play a crucial role in modulating its interactions with enzymes and receptors.

Potential Therapeutic Applications

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.
  • Anticancer Activity : Its unique structure could influence cancer cell signaling pathways, warranting investigation into its efficacy as an anticancer agent.
  • Enzyme Inhibition : The compound has been studied for its binding affinity to various enzymes, particularly those involved in oxidative stress responses.

Interaction Studies

The interaction studies focus on the binding affinity of this compound with specific proteins, such as Keap1 and Nrf2. These proteins are critical in regulating the cellular defense against oxidative stress:

Compound Target Protein Binding Affinity (Kd) Activity
This compoundNrf2-Keap1 PPI<100 nMInhibitor
L-1Nrf2-Keap1 PPI<100 nMInhibitor
L-2Nrf2-Keap1 PPI<100 nMInhibitor

These studies highlight the potential of this compound to act as an inhibitor of the Nrf2-Keap1 protein-protein interaction (PPI), which is significant for developing therapies against diseases linked to oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of cyclopropane derivatives similar to this compound:

  • Fluorinated Phenylcyclopropylamines : A study demonstrated that fluorinated derivatives exhibited selective inhibition of monoamine oxidases (MAO A and B). The presence of electron-withdrawing groups like fluorine significantly enhanced the inhibitory activity against MAO A, suggesting structural modifications can lead to increased potency .
  • Cyclopropanation Reactions : Research on cyclopropanation reactions has shown that compounds with specific stereochemistry can lead to varying biological activities, emphasizing the importance of molecular structure in determining biological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid, and how is stereoselectivity achieved?

  • Methodology :

  • Cyclopropanation : Use a stereoselective [2+1] cycloaddition (e.g., Simmons-Smith reaction) with a vinyl ether or ester precursor. The trans configuration is controlled by steric and electronic effects of substituents during ring closure.
  • Suzuki-Miyaura Coupling : Employ 4-bromo-3-fluorophenylboronic acid (CAS RN 374790-97-3) to couple with a pre-formed cyclopropanecarboxylic acid derivative. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for cross-coupling efficiency.
  • Post-Functionalization : Bromo-fluorophenyl intermediates (e.g., 4-bromo-3-fluorobenzyl bromide, CAS RN 127425-73-4) may serve as precursors for subsequent cyclopropane ring formation.

Q. How can the stereochemical purity and structural integrity of this compound be validated?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra. The trans cyclopropane configuration is confirmed by coupling constants (J46HzJ \approx 4-6 \, \text{Hz} for adjacent protons).
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers, referencing analogous cyclopropane-carboxylic acid isomers (e.g., (1R,2R)-2-phenylcyclopropanecarboxylic acid, CAS RN 48126-51-8) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns.

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

  • Methodology :

  • Storage : Store at 0–6°C in inert atmospheres to prevent hydrolysis of the cyclopropane ring or decarboxylation. Related bromo-fluoro compounds (e.g., phenylboronic acids) require similar conditions .
  • Stress Testing : Expose to elevated temperatures (40–60°C), UV light, and acidic/basic buffers (pH 3–10) to assess degradation pathways (e.g., ring-opening or halogen displacement). Monitor via HPLC-UV.

Advanced Research Questions

Q. How does the bromo-fluoro substitution pattern influence structure-activity relationships (SAR) in medicinal chemistry applications?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs with Cl, I, or CF₃ substituents and compare binding affinities (e.g., kinase inhibition assays). The electron-withdrawing Br/F groups may enhance metabolic stability or target engagement.
  • Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potentials and steric maps, correlating with experimental IC₅₀ values.
  • Biological Assays : Test in cell-based models (e.g., cancer cell lines) to evaluate cytotoxicity or target modulation, referencing bromophenylalanine derivatives as bioisosteres .

Q. What advanced analytical strategies resolve contradictions in spectral data interpretation (e.g., NMR vs. X-ray crystallography)?

  • Methodology :

  • X-Ray Diffraction : Resolve ambiguous NMR coupling constants by determining the crystal structure. Compare with reported cyclopropane-carboxylic acid isomers .
  • Dynamic NMR : Probe temperature-dependent spectral changes to identify conformational flexibility or rotameric equilibria.
  • 2D NMR : Employ 1H^1H-13C^{13}C HSQC and NOESY to assign stereochemistry and verify spatial proximity of protons.

Q. How can impurity profiles be rigorously characterized during scale-up synthesis?

  • Methodology :

  • HPLC-MS/MS : Identify trace impurities (e.g., cis-isomers or dehalogenated byproducts) using orthogonal separation methods (C18 and HILIC columns).
  • Synthesis Monitoring : Use in-line FTIR or Raman spectroscopy to detect intermediates (e.g., unreacted boronic acids or cyclopropane precursors) .
  • Reference Standards : Compare with certified impurities (e.g., 4-bromo-2-fluorocinnamic acid, CAS RN 149947-19-3) to validate analytical thresholds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.